(1H-benzo[d][1,2,3]triazol-5-yl)methanol (1H-benzo[d][1,2,3]triazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.: 106429-67-8
VCID: VC20819647
InChI: InChI=1S/C7H7N3O/c11-4-5-1-2-6-7(3-5)9-10-8-6/h1-3,11H,4H2,(H,8,9,10)
SMILES: C1=CC2=NNN=C2C=C1CO
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol

(1H-benzo[d][1,2,3]triazol-5-yl)methanol

CAS No.: 106429-67-8

Cat. No.: VC20819647

Molecular Formula: C7H7N3O

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

(1H-benzo[d][1,2,3]triazol-5-yl)methanol - 106429-67-8

Specification

CAS No. 106429-67-8
Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
IUPAC Name 2H-benzotriazol-5-ylmethanol
Standard InChI InChI=1S/C7H7N3O/c11-4-5-1-2-6-7(3-5)9-10-8-6/h1-3,11H,4H2,(H,8,9,10)
Standard InChI Key UWJOSAIHEQFOID-UHFFFAOYSA-N
SMILES C1=CC2=NNN=C2C=C1CO
Canonical SMILES C1=CC2=NNN=C2C=C1CO

Introduction

Chemical Properties and Structural Characteristics

Basic Identification and Physical Properties

(1H-benzo[d] triazol-5-yl)methanol is characterized by the following fundamental properties:

PropertyValue
CAS Number106429-67-8
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
AppearanceLight brown solid
Density1.46 g/cm³
Boiling Point388.9°C
Flash Point189°C
Refractive Index1.739
Vapor Pressure9.62E-07 mmHg at 25°C

The compound consists of a bicyclic structure with a benzotriazole core and a hydroxymethyl group at the 5-position . This structural arrangement contributes to its utility in various chemical applications and pharmaceutical developments.

Alternative Nomenclature

The compound is known by several alternative names in chemical databases and literature:

  • 1H-Benzotriazole-6-methanol

  • 5-hydroxymethyl-1H-1,2,3-benzotriazole

  • 5-hydroxymethylbenzotriazole

  • (1H-benzo[d] triazol-5-yl)methanol

  • 2H-benzotriazol-5-ylmethanol

This variety of nomenclature reflects the compound's presence across multiple chemical databases and research contexts.

Synthesis Methodologies

Standard Synthetic Route

The primary synthetic pathway for producing (1H-benzo[d] triazol-5-yl)methanol involves the reduction of methyl 1H-benzo[d] triazole-5-carboxylate using lithium aluminum hydride. The detailed procedure is as follows:

  • Lithium aluminum hydride (0.316 g, 7.90 mmol) is combined with tetrahydrofuran (15 mL).

  • Methyl 1H-benzo[d] triazole-5-carboxylate (1.0 g, 5.64 mmol) is added portion-wise over 10 minutes at room temperature.

  • The reaction mixture is stirred for 4 hours.

  • The reaction is quenched with ethyl acetate (5 mL), and the mixture is poured into ice-water.

  • The mixture is acidified to pH = 3 with 10% H₂SO₄ and extracted four times with ethyl acetate.

  • The combined organic layers are washed with brine, dried with magnesium sulfate, and the solvent is removed.

  • The resulting brown solid is boiled in diethyl ether, filtered, and dried to yield the title compound as a light brown solid .

This synthetic approach typically yields 678 mg (81%) of the desired product.

Characterization Data

Analytical data confirming the successful synthesis of (1H-benzo[d] triazol-5-yl)methanol includes:

  • ¹H NMR (400 MHz, CD₃OD): δ 7.85 (m, 2H), 7.47 (d, J = 8.4 Hz, 1H), 4.79 (s, 2H)

  • MS ESI: 150.0 [M + H]⁺, calculated for [C₇H₇N₃O + H]⁺ 150.16

These spectroscopic characterizations provide definitive confirmation of the compound's structure and purity.

Physicochemical Properties and Structural Analysis

Molecular Features

The benzotriazole core of (1H-benzo[d] triazol-5-yl)methanol contributes several important physicochemical properties that influence its chemical behavior and applications:

PropertyValue
PSA (Polar Surface Area)61.80000
XLogP30.45020
InChIKeyUWJOSAIHEQFOID-UHFFFAOYSA-N
DSSTox IDDTXSID90423401
HS code2933990090

These properties, particularly its relatively low lipophilicity (XLogP3 = 0.45020) and moderate polar surface area, contribute to its potential utility in drug development .

Structural Relationships

The benzotriazole scaffold, present in (1H-benzo[d] triazol-5-yl)methanol, represents a bicyclic nucleus frequently employed in drug design. This is due to its demonstrated versatility and capacity for a wide range of biological activities. The positioning of the hydroxymethyl group at the 5-position of the benzotriazole ring creates distinctive spatial and electronic characteristics that can significantly influence interactions with biological targets .

Applications in Pharmaceutical Research

Role as a Chemical Intermediate

(1H-benzo[d] triazol-5-yl)methanol serves as a valuable intermediate in the synthesis of pharmaceutically relevant compounds. Its functional groups provide opportunities for various chemical transformations:

  • The hydroxymethyl group can undergo oxidation, esterification, or etherification reactions.

  • The benzotriazole core can participate in N-substitution reactions, creating diverse derivatives.

  • It serves as a building block for more complex molecules with potential biological activities .

Related Analogues and Structural Derivatives

N-Methylated Derivative

The N-methylated analogue, (1-Methyl-1H-benzo[d] triazol-5-yl)methanol (CAS: 120321-72-4), represents an important structural modification of the parent compound. This derivative has a molecular weight of 163.18 g/mol and formula C₈H₉N₃O, differing from the parent compound by the addition of a methyl group at the N1 position of the triazole ring .

This methylated derivative generally exhibits altered physicochemical properties compared to the parent compound, potentially including increased lipophilicity and modified hydrogen-bonding capabilities, which could influence its biological activity profile.

Structural Variations in Drug Design

Structural modifications of the benzotriazole scaffold have been strategically employed in drug design, particularly:

  • Introduction of a methylene spacer between the benzotriazole moiety and para-substituted benzene rings

  • Variation in the position of substitution on the aromatic ring

  • Substitutions at positions 4, 5, and 6 of the benzotriazole with methyl groups or halogens

These structural manipulations are rationally designed to increase molecular flexibility and evaluate the effects of different molecular conformations on biological activity.

Supplier TypePackaging OptionsTypical Purity
Chemical suppliersBottles, barrels, containers99%
Research suppliersSample vials, multi-gram packagesAnalytical grade

The compound is typically supplied as a powder and is utilized primarily for research and development purposes in pharmaceutical and chemical industries .

Solution Preparation Guidelines

For laboratory use, (1H-benzo[d] triazol-5-yl)methanol stock solutions can be prepared according to the following concentration guidelines:

Desired ConcentrationAmount of Compound Required
1 mM solution0.14915 mg per mL of solvent
5 mM solution0.74575 mg per mL of solvent
10 mM solution1.4915 mg per mL of solvent

Proper storage recommendations include keeping the compound at room temperature in a sealed container, protected from moisture. For prepared solutions, storage at -80°C allows use within 6 months, while storage at -20°C limits the shelf life to approximately 1 month .

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